molecular formula C8H5BrN4O2 B1293181 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine CAS No. 446284-40-8

5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine

Cat. No.: B1293181
CAS No.: 446284-40-8
M. Wt: 269.05 g/mol
InChI Key: KCPFCBVFDMEAHH-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine is a useful research compound. Its molecular formula is C8H5BrN4O2 and its molecular weight is 269.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photoreactions in Chromophores

5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine derivatives exhibit three types of photoreactions in chromophores. These include excited-state intramolecular proton transfer, excited-state intermolecular double-proton transfer, and solvent-assisted double-proton transfer. These processes are evidenced by dual luminescence and a bimodal irreversible kinetic coupling of two fluorescence bands (Vetokhina et al., 2012).

Antimicrobial Activity

Derivatives of this compound, such as those with bromo and nitro substituents on the aromatic ring, have been found to exhibit potent antimicrobial properties against organisms like Bacillus subtilis and Aspergillus niger (Basha et al., 2015).

Ethylene Oligomerization Reactions

Compounds derived from this compound are used in the formation of metal complexes that act as catalysts in ethylene oligomerization reactions. This process mainly produces butenes (Nyamato et al., 2016).

Insecticidal and Fungicidal Activities

Novel derivatives synthesized from this compound have shown significant insecticidal and fungicidal activities. This includes effects against the oriental armyworm and various fungal species (Zhu et al., 2014).

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment when handling this compound .

Biochemical Analysis

Biochemical Properties

5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses, potentially affecting their catalytic activity . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of enzymatic activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, thereby modulating the cellular response to inflammation . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in metabolite levels and flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under refrigerated conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For instance, it can affect the activity of enzymes involved in the detoxification of reactive oxygen species, thereby influencing oxidative stress responses . Additionally, this compound can alter metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells can affect its activity and function, influencing cellular processes such as signaling and metabolism.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes.

Properties

IUPAC Name

5-bromo-3-nitro-2-pyrazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O2/c9-6-4-7(13(14)15)8(10-5-6)12-3-1-2-11-12/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPFCBVFDMEAHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=N2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650017
Record name 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446284-40-8
Record name 5-Bromo-3-nitro-2-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 5-bromo-2-chloro-3-nitropyridine (10 g, 42 mmol) in 1,4-dioxane (100 ml) was added pyrazole (5.8 g, 85 mmol). The resulting mixture was stirred at 120° C. for 26.5 h., and then evaporated after cooling to r.t. The crude material was purified by flash chromatography (0 to 5% EtOAc/Hexanes) to give the desired product 5-Bromo-3-nitro-2-pyrazol-1-yl-pyridine. 1H NMR: (CD3OD) δ 8.77 (s, 1H), 8.56 (s, 1H), 8.45 (s, 1H), 7.73 (s, 1H), 6.57 (s, 1H); LC/MS: (ES+) m/z (M+H)+=269, 271, HPLC Rt=1.223.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step Two

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